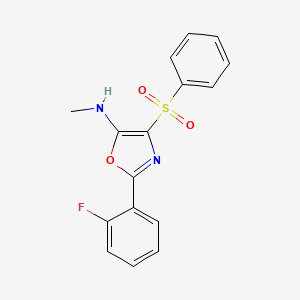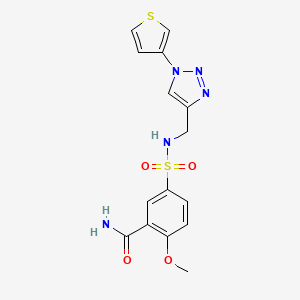
2-methoxy-5-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-methoxy-5-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide is a structurally complex molecule that may have potential biological activity due to the presence of a sulfamoyl benzamide moiety. This functional group is found in various pharmacologically active compounds, such as sulpiride, which is labeled with carbon-14 for experimental purposes . The presence of a thiophene and triazole ring in the compound suggests potential for diverse chemical reactivity and interactions.
Synthesis Analysis
The synthesis of related sulfamoyl benzamide compounds typically involves multi-step reactions, as seen in the synthesis of sulpiride, which is a five-step process starting from barium carbonate 14C . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely to involve complex organic synthesis techniques, possibly including the formation of the triazole ring via a click chemistry reaction and subsequent attachment of the sulfamoyl benzamide group.
Molecular Structure Analysis
While the specific molecular structure of 2-methoxy-5-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide is not provided, related compounds have been analyzed using X-ray diffraction and density functional theory (DFT) calculations . These methods can provide detailed information on the molecular geometry, lattice constants, and crystal system, which are crucial for understanding the physical properties and potential interactions of the molecule.
Chemical Reactions Analysis
The chemical reactivity of sulfamoyl benzamide derivatives can be explored through computational methods such as DFT, which can predict the electronic properties, HOMO and LUMO energies, and molecular electrostatic potential (MEP) surface maps . These properties are essential for understanding the chemical reactivity of the molecule, including its potential as an antioxidant, as indicated by DPPH free radical scavenging tests .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfamoyl benzamide derivatives are influenced by their molecular structure. The presence of methoxy, thiophene, and triazole groups can affect the solubility, melting point, and stability of the compound. Theoretical calculations can estimate thermodynamic properties, which are important for predicting the behavior of the compound under different conditions . Additionally, the sulfamoyl group is known to confer water solubility, which could affect the compound's pharmacokinetics and distribution in biological systems .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Novel Synthetic Pathways : Research by Abu-Hashem et al. (2020) on the synthesis of novel compounds derived from visnaginone and khellinone, including benzodifuran derivatives, highlights a methodological approach that could potentially be applied to the synthesis of complex molecules like 2-methoxy-5-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide. These synthesized compounds were explored for their anti-inflammatory and analgesic activities, suggesting a possible area of application for similarly structured compounds (Abu-Hashem et al., 2020).
Antimicrobial Activities : Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and tested them for antimicrobial activities. Given the structural similarity, compounds like 2-methoxy-5-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide may also hold potential for antimicrobial research (Bektaş et al., 2007).
Chemical Synthesis and Characterization
- Advanced Synthetic Techniques : Papers by Clerici et al. (2002) and Padalkar et al. (2015) discuss the synthesis and characterization of sulfur and nitrogen-containing heterocycles, including triazoles. These studies provide valuable insights into the chemical properties and synthesis strategies that could be relevant for the synthesis and application of 2-methoxy-5-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide (Clerici et al., 2002); (Padalkar et al., 2015).
Potential Applications in Drug Development
- Drug Development Insights : Research into the synthesis and pharmacological evaluation of sulfur heterocyclic derivatives, such as the study by Murugavel et al. (2019), highlights the potential of thiophene and triazole-containing compounds in drug development, particularly as anticancer agents. This suggests possible research avenues for 2-methoxy-5-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide in the context of therapeutic applications (Murugavel et al., 2019).
Eigenschaften
IUPAC Name |
2-methoxy-5-[(1-thiophen-3-yltriazol-4-yl)methylsulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4S2/c1-24-14-3-2-12(6-13(14)15(16)21)26(22,23)17-7-10-8-20(19-18-10)11-4-5-25-9-11/h2-6,8-9,17H,7H2,1H3,(H2,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDXRTIWUCLWPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN(N=N2)C3=CSC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-5-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

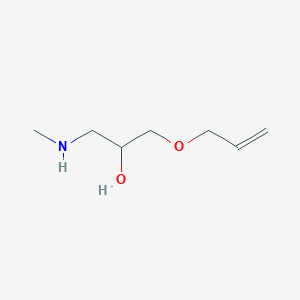
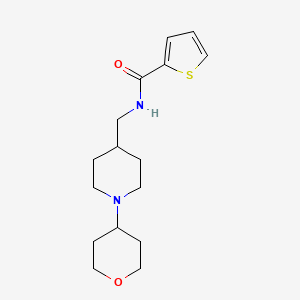
![ethyl 2-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2503312.png)
![4-cyano-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide](/img/structure/B2503314.png)
![N-(4-bromo-2-fluorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2503315.png)

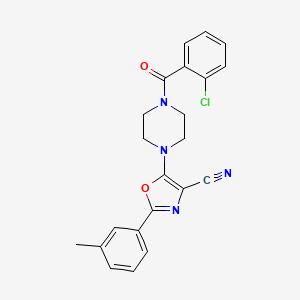
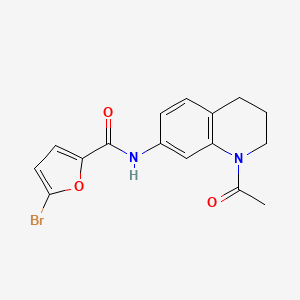
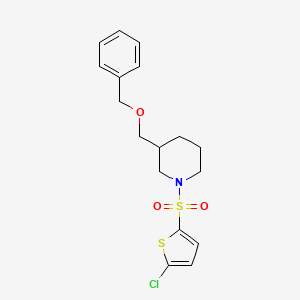
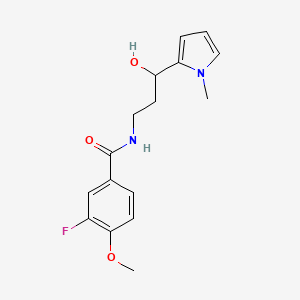
![Ethyl 4-[[2-(4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2503327.png)
![1-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2503328.png)
![Ethyl 4-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2503329.png)
